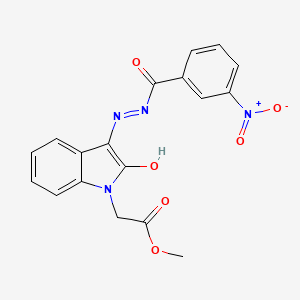
Methyl (3-((3-nitrobenzoyl)hydrazono)-2-oxo-2,3-dihydro-1H-indol-1-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El acetato de metilo (3-((3-nitrobenzoil)hidrazono)-2-oxo-2,3-dihidro-1H-indol-1-IL) es un compuesto orgánico complejo que presenta un grupo nitrobenzoilo, un grupo hidrazono y una porción de indol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del acetato de metilo (3-((3-nitrobenzoil)hidrazono)-2-oxo-2,3-dihidro-1H-indol-1-IL) típicamente implica múltiples pasos. Un método común es la esterificación de Fischer del ácido 3-nitrobenzoico con metanol en presencia de un catalizador ácido fuerte como el ácido sulfúrico . Esta reacción produce 3-nitrobenzoato de metilo, que luego puede reaccionar con hidrazina para formar el derivado hidrazono. El paso final implica la ciclización del derivado hidrazono con un derivado de indol en condiciones ácidas o básicas para producir el compuesto objetivo.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares pero a mayor escala. Esto implicaría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, como controlar la temperatura, la presión y la concentración de los reactivos. El uso de reactores de flujo continuo y sistemas de síntesis automatizados también podría mejorar la eficiencia y la escalabilidad.
Análisis De Reacciones Químicas
Tipos de reacciones
El acetato de metilo (3-((3-nitrobenzoil)hidrazono)-2-oxo-2,3-dihidro-1H-indol-1-IL) puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo nitro puede reducirse a un grupo amina utilizando agentes reductores como el hidrógeno gaseoso con un catalizador de paladio.
Reducción: El compuesto puede oxidarse para formar derivados de nitroso.
Sustitución: El anillo aromático puede sufrir reacciones de sustitución electrófila, como nitración, sulfonación y halogenación.
Reactivos y condiciones comunes
Oxidación: Hidrógeno gaseoso con un catalizador de paladio.
Reducción: Agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Sustitución: Reactivos como el ácido nítrico para la nitración, el ácido sulfúrico para la sulfonación y los halógenos para la halogenación.
Principales productos formados
Oxidación: Derivados de amina.
Reducción: Derivados de nitroso.
Sustitución: Diversos compuestos aromáticos sustituidos dependiendo del sustituyente introducido.
Aplicaciones Científicas De Investigación
El acetato de metilo (3-((3-nitrobenzoil)hidrazono)-2-oxo-2,3-dihidro-1H-indol-1-IL) tiene varias aplicaciones en investigación científica:
Química: Se utiliza como intermedio en la síntesis orgánica para la preparación de moléculas más complejas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros materiales.
Mecanismo De Acción
El mecanismo de acción del acetato de metilo (3-((3-nitrobenzoil)hidrazono)-2-oxo-2,3-dihidro-1H-indol-1-IL) implica su interacción con objetivos moleculares como enzimas y receptores. El grupo nitro puede sufrir reducción para formar intermedios reactivos que pueden interactuar con componentes celulares, lo que lleva a varios efectos biológicos. La porción de indol también puede interactuar con receptores específicos, modulando su actividad y conduciendo a efectos terapéuticos.
Comparación Con Compuestos Similares
Compuestos similares
3-nitrobenzoato de metilo: Un precursor en la síntesis del compuesto objetivo.
Derivados de indol: Compuestos con porciones de indol similares que exhiben diversas actividades biológicas.
Derivados de hidrazono: Compuestos con grupos hidrazono similares que se utilizan en la síntesis orgánica y la química medicinal.
Singularidad
El acetato de metilo (3-((3-nitrobenzoil)hidrazono)-2-oxo-2,3-dihidro-1H-indol-1-IL) es único debido a su combinación de grupos funcionales, que confieren una reactividad química y una actividad biológica distintas.
Propiedades
Número CAS |
624726-13-2 |
|---|---|
Fórmula molecular |
C18H14N4O6 |
Peso molecular |
382.3 g/mol |
Nombre IUPAC |
methyl 2-[2-hydroxy-3-[(3-nitrobenzoyl)diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C18H14N4O6/c1-28-15(23)10-21-14-8-3-2-7-13(14)16(18(21)25)19-20-17(24)11-5-4-6-12(9-11)22(26)27/h2-9,25H,10H2,1H3 |
Clave InChI |
JLPNABZXPXELPB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12025170.png)
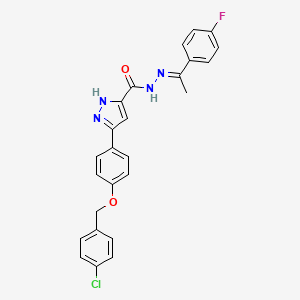
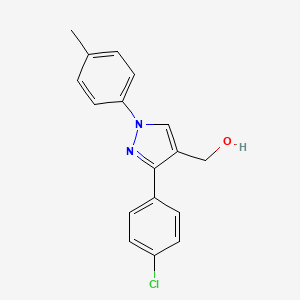
![N-(2,4-dimethylphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12025181.png)

![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B12025199.png)
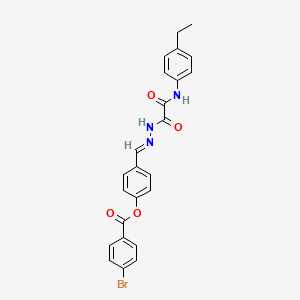
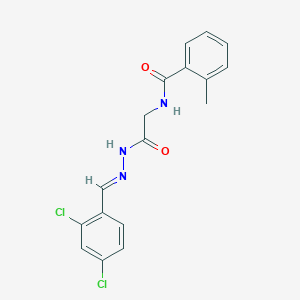
![N-(2,4-dimethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12025227.png)

![1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025245.png)
![Allyl 2-[2-(4-ethylphenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12025248.png)
